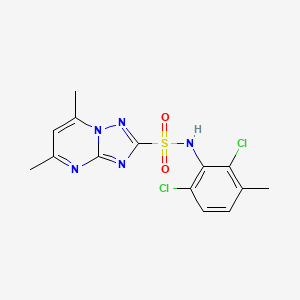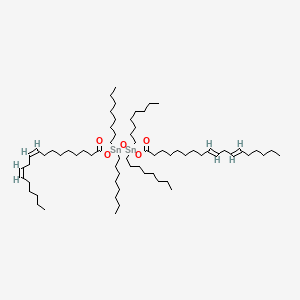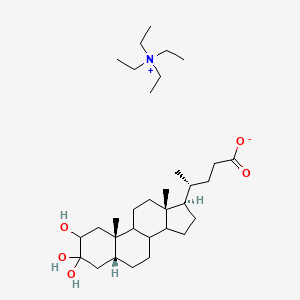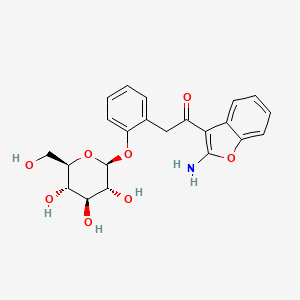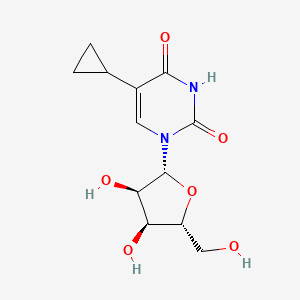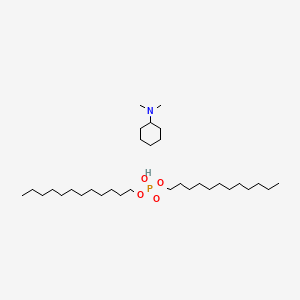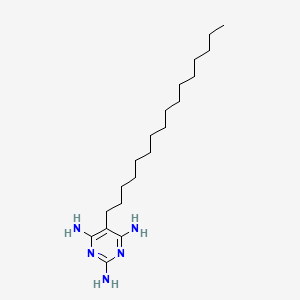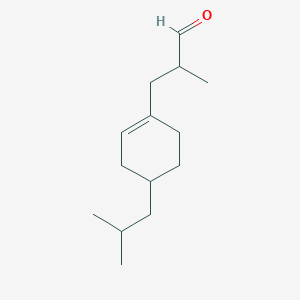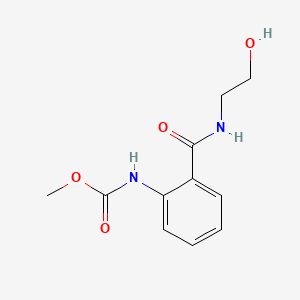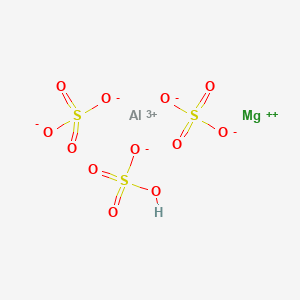
Sulfuric acid, aluminum magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, aluminum magnesium salt is a compound formed by the reaction of sulfuric acid with aluminum and magnesium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid, aluminum magnesium salt can be synthesized through several methods:
-
Reaction of Aluminum and Magnesium with Sulfuric Acid: : This method involves reacting aluminum and magnesium metals with sulfuric acid. The reaction produces hydrogen gas and the corresponding sulfate salts. [ \text{Al} + \text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + \text{H}_2 ] [ \text{Mg} + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2 ]
-
Neutralization of Aluminum and Magnesium Hydroxides with Sulfuric Acid: : This method involves neutralizing aluminum hydroxide and magnesium hydroxide with sulfuric acid to form the corresponding sulfate salts. [ \text{Al(OH)}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Al}_2(\text{SO}_4)_3 + 6\text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting aluminum and magnesium oxides or hydroxides with sulfuric acid under controlled conditions. The reaction is carried out in large reactors, and the resulting solution is then evaporated to obtain the solid salt.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, aluminum magnesium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where aluminum and magnesium can be oxidized, and sulfuric acid can be reduced.
Substitution Reactions: The sulfate ions in the compound can be substituted by other anions in exchange reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Acids: Such as hydrochloric acid and nitric acid.
Bases: Such as sodium hydroxide and potassium hydroxide.
Reducing Agents: Such as hydrogen gas and carbon.
Major Products Formed
The major products formed from reactions involving this compound include:
Aluminum Sulfate: (\text{Al}_2(\text{SO}_4)_3)
Magnesium Sulfate: (\text{MgSO}_4)
Hydrogen Gas: (\text{H}_2)
Scientific Research Applications
Sulfuric acid, aluminum magnesium salt has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is used in biological research to study the effects of sulfate ions on cellular processes.
Medicine: It is used in the formulation of certain medications and as a component in medical treatments.
Industry: The compound is used in the production of fertilizers, water treatment chemicals, and as a flocculant in wastewater treatment.
Mechanism of Action
The mechanism of action of sulfuric acid, aluminum magnesium salt involves the interaction of sulfate ions with various molecular targets. The sulfate ions can bind to metal ions, proteins, and other molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and chemical reactions.
Comparison with Similar Compounds
Sulfuric acid, aluminum magnesium salt can be compared with other similar compounds, such as:
Calcium Sulfate: (\text{CaSO}_4)
Uniqueness
The uniqueness of this compound lies in its combination of aluminum and magnesium ions, which provides distinct properties and applications compared to other sulfate salts. The presence of both aluminum and magnesium ions allows for a broader range of interactions and uses in various fields.
Properties
CAS No. |
60778-99-6 |
|---|---|
Molecular Formula |
AlHMgO12S3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
aluminum;magnesium;hydrogen sulfate;disulfate |
InChI |
InChI=1S/Al.Mg.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q+3;+2;;;/p-5 |
InChI Key |
AIGSVKJZPPZGKK-UHFFFAOYSA-I |
Canonical SMILES |
OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mg+2].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



